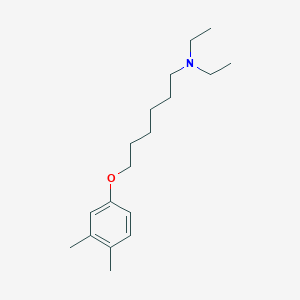
6-(3,4-dimethylphenoxy)-N,N-diethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethylphenoxy)-N,N-diethylhexan-1-amine is an organic compound that features a hexane backbone substituted with a 3,4-dimethylphenoxy group and a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 3,4-dimethylphenol with 6-bromohexan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to alkylation with diethylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dimethylphenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethylphenoxy)-N,N-diethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(3,4-dimethylphenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3,4-Dimethylphenoxy)pyridin-3-amine
- 6-(3,4-Dimethylphenoxy)-N,2-diethylpyrimidin-4-amine
Uniqueness
6-(3,4-Dimethylphenoxy)-N,N-diethylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-19(6-2)13-9-7-8-10-14-20-18-12-11-16(3)17(4)15-18/h11-12,15H,5-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJICJUJUGJIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B5176487.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176488.png)
![[1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5176491.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5176497.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![2-fluoro-N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5176524.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)

![N-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide](/img/structure/B5176548.png)

![N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea](/img/structure/B5176563.png)
![3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)
